

# Synthesis of Trifluoronitrosomethane from trifluoroiodomethane and nitric oxide

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## Compound of Interest

Compound Name: *Trifluoronitrosomethane*

Cat. No.: *B1596166*

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## Application Notes and Protocols for the Synthesis of Trifluoronitrosomethane

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides detailed application notes and protocols for the synthesis of **trifluoronitrosomethane** ( $\text{CF}_3\text{NO}$ ) via the photochemical reaction of trifluoroiodomethane ( $\text{CF}_3\text{I}$ ) and nitric oxide (NO). **Trifluoronitrosomethane** is a valuable reagent and building block in synthetic chemistry, particularly for the introduction of the trifluoromethyl ( $\text{CF}_3$ ) group, a moiety of significant interest in pharmaceutical and agrochemical development due to its ability to enhance metabolic stability and binding affinity of drug candidates. This protocol outlines the experimental setup, reaction conditions, purification methods, and characterization of the final product. Additionally, potential applications of **trifluoronitrosomethane** as a radical trap in biological and chemical systems are discussed.

## Introduction

The trifluoromethyl group is a critical pharmacophore in modern drug design, known to improve the lipophilicity, metabolic stability, and bioavailability of molecules.<sup>[1][2]</sup> One versatile precursor for introducing this group is **trifluoronitrosomethane** ( $\text{CF}_3\text{NO}$ ), a distinctive blue gas.<sup>[3]</sup> The synthesis of **trifluoronitrosomethane** can be effectively achieved through the

photolysis of trifluoriodomethane in the presence of nitric oxide. This reaction proceeds via the formation of a trifluoromethyl radical, which is subsequently trapped by nitric oxide. The overall reaction is as follows:



This document provides a comprehensive guide for the laboratory-scale synthesis and purification of **trifluoronitrosomethane**, along with its spectroscopic characterization.

## Experimental Protocols

### Photochemical Synthesis of Trifluoronitrosomethane

This protocol is adapted from established photochemical methods.[\[3\]](#)[\[4\]](#)

#### Materials:

- Trifluoriodomethane ( $\text{CF}_3\text{I}$ )
- Nitric oxide (NO)
- Mercury (Hg)
- A suitable photolysis reactor (e.g., quartz flask)
- UV lamp (e.g., medium-pressure mercury lamp)
- Vacuum line
- Cold traps (liquid nitrogen)
- Pressure gauge

#### Procedure:

- **Reactor Preparation:** A clean and dry quartz photolysis reactor is charged with a small amount of mercury (enough to cover the bottom surface). The mercury is essential for scavenging the iodine byproduct.

- **Evacuation:** The reactor is attached to a vacuum line and evacuated to remove air and moisture.
- **Reactant Introduction:** Trifluoroiodomethane is introduced into the reactor to a desired partial pressure, which should be monitored using a pressure gauge. Subsequently, nitric oxide is added to the reactor. A slight excess of nitric oxide is generally recommended to ensure complete trapping of the trifluoromethyl radicals.
- **Photolysis:** The reactor is irradiated with a UV lamp. The reaction progress can be monitored by the appearance of the characteristic blue color of **trifluoronitrosomethane** gas. The reaction time will vary depending on the scale and the intensity of the UV source but is typically in the range of several hours.
- **Monitoring:** The total pressure in the reactor will decrease as the reaction proceeds, which can be used to monitor the reaction progress.

#### Safety Precautions:

- Trifluoroiodomethane and **trifluoronitrosomethane** are gases and should be handled in a well-ventilated fume hood.
- Nitric oxide is a toxic gas and requires careful handling.
- Mercury is toxic and should be handled with appropriate personal protective equipment.
- UV radiation is harmful to the eyes and skin; appropriate shielding must be used.
- The reaction should be conducted behind a safety shield.

## Purification of Trifluoronitrosomethane

The crude product from the photolysis reaction will contain unreacted starting materials and byproducts. Purification can be achieved by fractional condensation under vacuum.

#### Procedure:

- **Trapping:** The gaseous mixture from the reactor is passed through a series of cold traps. A trap cooled with a dry ice/acetone bath (-78 °C) will condense the trifluoroiodomethane

(boiling point: -22 °C).

- Product Collection: A subsequent trap cooled with liquid nitrogen (-196 °C) will collect the **trifluoronitrosomethane** (boiling point: -84 °C).[3]
- Fractional Condensation: The collected condensate in the liquid nitrogen trap can be further purified by allowing it to warm slowly and collecting the fraction that distills at -84 °C.

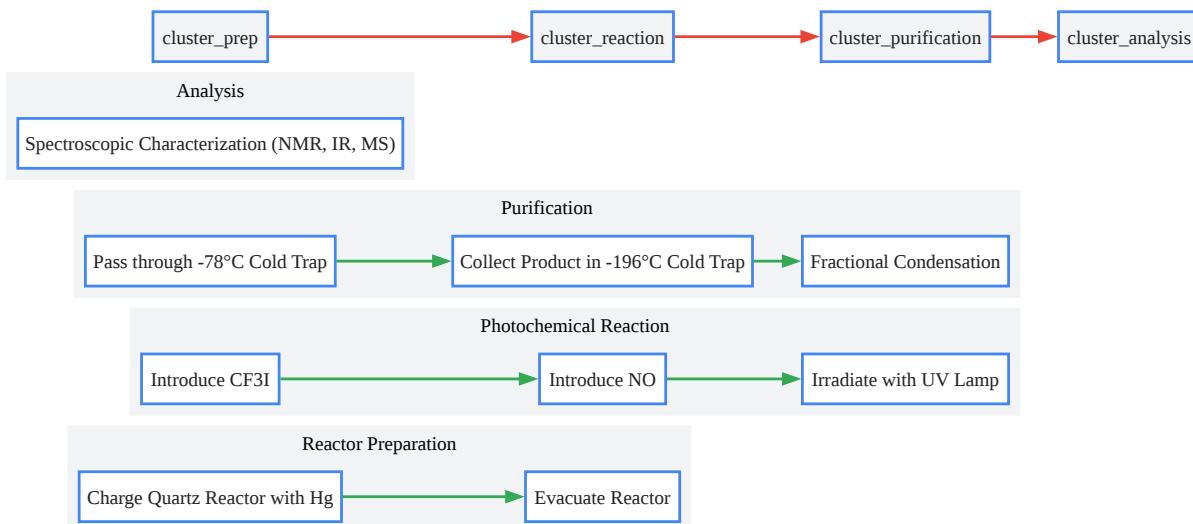
## Data Presentation

Table 1: Physical and Spectroscopic Data of **Trifluoronitrosomethane**

Property	Value	Reference
Molecular Formula	CF <sub>3</sub> NO	
Molecular Weight	99.01 g/mol	
Appearance	Blue gas	[3]
Boiling Point	-84 °C	[3]
Melting Point	< -196 °C	[3]
<sup>19</sup> F NMR (vs. CFCl <sub>3</sub> )	~ -66 to -73 ppm (quartet)	[5]
<sup>13</sup> C NMR	Data not readily available in literature	
Infrared (IR) Spectrum	Strong absorptions at ~1600 cm <sup>-1</sup> (N=O stretch), and in the 1300-1100 cm <sup>-1</sup> region (C-F stretches)	
Mass Spectrometry (m/z)	99 (M <sup>+</sup> ), 69 (CF <sub>3</sub> <sup>+</sup> ), 30 (NO <sup>+</sup> )	

## Visualization of Experimental Workflow and Chemical Logic

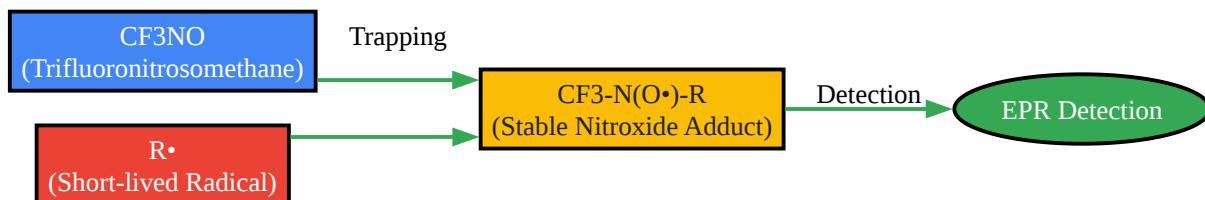
## Experimental Workflow for Synthesis

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Caption: Experimental workflow for the synthesis and purification of **trifluoronitrosomethane**.

## Radical Trapping Mechanism

**Trifluoronitrosomethane** can act as a "spin trap" for detecting and identifying short-lived radical species in biological and chemical systems.<sup>[6][7][8][9]</sup> The nitroso group readily reacts with radicals to form stable nitroxide radicals, which can be detected by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.



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Caption: Mechanism of radical trapping by **trifluoronitrosomethane**.

## Applications in Research and Drug Development

The primary application of **trifluoronitrosomethane** in a research context, particularly relevant to drug development, is its use as a tool for studying radical-mediated processes.

- Radical Scavenging and Detection: As illustrated in the diagram above,  $\text{CF}_3\text{NO}$  can be employed as a spin trap to detect and characterize transient radical intermediates in various chemical and biological systems.[6][7][8][9] This is crucial for understanding reaction mechanisms, including those involved in drug metabolism and oxidative stress, which are implicated in numerous diseases.
- Source of Trifluoromethyl Radicals: While the synthesis described herein is for the formation of  $\text{CF}_3\text{NO}$ , the reverse reaction (photodissociation) can be utilized to generate trifluoromethyl radicals under controlled conditions. This allows for the study of trifluoromethylation reactions on various substrates, aiding in the development of new synthetic methodologies for introducing the  $\text{CF}_3$  group into potential drug candidates.[2][10][11]
- Monomer for Specialty Polymers: Although less directly related to drug development, **trifluoronitrosomethane** is a monomer for the synthesis of nitroso rubbers, which are specialty elastomers with unique properties.

## Conclusion

The photochemical synthesis of **trifluoronitrosomethane** from trifluoriodomethane and nitric oxide is a reliable method for producing this valuable chemical reagent on a laboratory scale. The detailed protocol and data provided in this document are intended to assist researchers in

the safe and efficient synthesis and purification of this compound. Its application as a radical trap offers a powerful tool for investigating reaction mechanisms relevant to medicinal chemistry and drug discovery. The ability to controllably generate trifluoromethyl radicals also makes it a useful precursor in the development of novel fluorinated molecules.

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